![molecular formula C12H20O B13182583 1-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13182583.png)
1-Methyl-7-oxaspiro[5.6]dodec-9-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-7-oxaspiro[5.6]dodec-9-ene is a chemical compound with the molecular formula C12H20O and a molecular weight of 180.29 g/mol . This compound belongs to the spirocyclic ethers class, characterized by a spiro-connected bicyclic structure containing an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-7-oxaspiro[5.6]dodec-9-ene typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the spirocyclic structure. One common method involves the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic ether .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-7-oxaspiro[5.6]dodec-9-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted spirocyclic ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-7-oxaspiro[5.6]dodec-9-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-Methyl-7-oxaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-7-oxaspiro[5.6]dodec-9-ene: Similar in structure but with additional methyl groups, affecting its reactivity and properties.
7-Oxaspiro[5.6]dodec-9-ene: Lacks the methyl group, leading to different chemical behavior and applications.
3,5-Diaryl-2-oxaspiro[5.6]dodec-3-en-1-ones: These compounds have aryl groups, which significantly alter their chemical and biological properties.
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
5-methyl-7-oxaspiro[5.6]dodec-9-ene |
InChI |
InChI=1S/C12H20O/c1-11-7-3-5-9-12(11)8-4-2-6-10-13-12/h2,6,11H,3-5,7-10H2,1H3 |
InChI Key |
QPOBDZVVIODVET-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12CCC=CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(Chloromethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13182501.png)
![5-methyl-1-[2-(propane-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13182502.png)
![6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13182508.png)


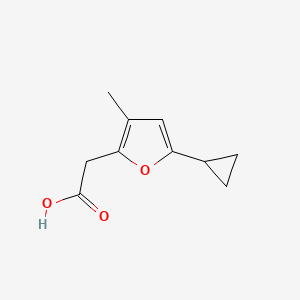

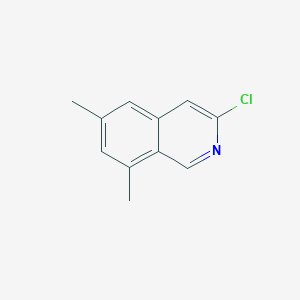
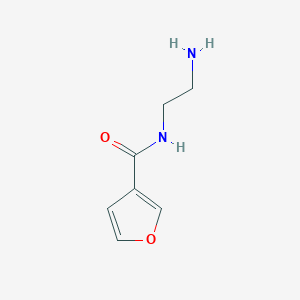
![5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13182550.png)
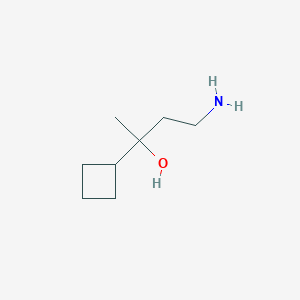
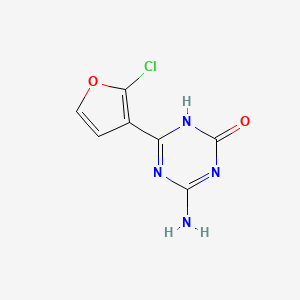
![N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide](/img/structure/B13182576.png)
![Bicyclo[3.2.0]heptan-6-amine](/img/structure/B13182581.png)
